Chemical structure and reactivity of isooctyl vinyl ether
Chemical structure and reactivity of isooctyl vinyl ether
An In-Depth Technical Guide to the Chemical Structure and Reactivity of Isooctyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isooctyl vinyl ether (IOVE) is a long-chain alkyl vinyl ether that serves as a valuable monomer in the synthesis of specialty polymers. Its unique structure, comprising a bulky, branched isooctyl group and a highly reactive vinyl ether moiety, imparts distinct properties to its polymeric derivatives, including hydrophobicity, flexibility, and adhesiveness. The electron-rich nature of the carbon-carbon double bond dictates its reactivity, making it highly susceptible to electrophilic attack. This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, spectroscopic signature, and core reactivity of isooctyl vinyl ether. Key reaction mechanisms, including cationic polymerization and acid-catalyzed hydrolysis, are detailed alongside representative experimental protocols to provide both theoretical understanding and practical guidance for laboratory applications.
Chemical Structure and Physicochemical Properties
Isooctyl vinyl ether, systematically named 1-(ethenyloxy)-2,2,4-trimethylpentane, is an organic compound featuring a vinyl group linked to a branched eight-carbon alkyl chain via an ether linkage. The "isooctyl" group in this context refers to the 2,2,4-trimethylpentyl group, derived from its parent alkane, isooctane. This bulky, hydrophobic side chain is a defining feature that significantly influences the physical properties of the monomer and the resulting polymers.
While specific experimental data for isooctyl vinyl ether is not extensively documented in publicly available literature, its properties can be reliably predicted based on its structure and comparison with well-characterized analogues like isobutyl vinyl ether.[1][2][3]
Table 1: Chemical Identity and Predicted Physicochemical Properties of Isooctyl Vinyl Ether
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 1-(ethenyloxy)-2,2,4-trimethylpentane | PubChem[4] |
| Molecular Formula | C₁₀H₂₀O | PubChem[4] |
| Molecular Weight | 156.27 g/mol | PubChem[4] |
| SMILES | CC(C)CC(C)(C)COC=C | PubChem[4] |
| Appearance | Colorless liquid (Predicted) | Analogy with other alkyl vinyl ethers[2] |
| Boiling Point | ~170-180 °C (Predicted) | Extrapolated from shorter-chain analogues (e.g., isobutyl vinyl ether, 83 °C)[1] |
| Density | ~0.80 g/mL (Predicted) | General trend of alkyl ethers |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., THF, toluene, hexane) | Polarity of the ether group vs. large nonpolar alkyl chain[2] |
| Refractive Index | ~1.42 (Predicted) | Analogy with isobutyl vinyl ether (~1.395)[3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of isooctyl vinyl ether. The following characteristics are predicted based on the known spectral properties of vinyl ethers and the isooctyl group.[5][6]
Table 2: Predicted Spectroscopic Data for Isooctyl Vinyl Ether
| Spectroscopy | Region / Shift (ppm) | Assignment and Rationale |
| IR Spectroscopy | ~3100-3000 cm⁻¹ | =C-H stretch (vinyl group) |
| ~2960-2850 cm⁻¹ | C-H stretch (alkyl group) | |
| ~1640-1610 cm⁻¹ | C=C stretch (vinyl group, strong) | |
| ~1200 cm⁻¹ | =C-O-C stretch (asymmetric) | |
| ~1100 cm⁻¹ | C-O-C stretch (symmetric) | |
| ¹H NMR | ~6.4-6.6 ppm (dd) | O-CH=CH₂ |
| ~4.0-4.2 ppm (dd) | O-CH=CH₂ (trans to H) | |
| ~3.8-4.0 ppm (dd) | O-CH=CH₂ (cis to H) | |
| ~3.4-3.6 ppm (s) | -O-CH₂-C(CH₃)₂- | |
| ~0.8-1.8 ppm (m) | Protons of the isooctyl group | |
| ¹³C NMR | ~151-153 ppm | O-C H=CH₂ |
| ~85-87 ppm | O-CH=C H₂ | |
| ~75-80 ppm | -O-C H₂- | |
| ~20-55 ppm | Carbons of the isooctyl group |
Note: Actual chemical shifts may vary depending on the solvent and instrument used. Data is predicted by analyzing spectral data of analogues like isobutyl vinyl ether and ethyl vinyl ether.[5][7][8][9]
Chemical Reactivity and Reaction Mechanisms
The reactivity of isooctyl vinyl ether is dominated by the electron-rich double bond, which is activated by the electron-donating effect of the adjacent ether oxygen atom. This makes the β-carbon of the vinyl group highly nucleophilic and susceptible to attack by electrophiles.
Cationic Polymerization
The most significant reaction of vinyl ethers is their polymerization via a cationic mechanism.[10] This process is highly favorable due to the formation of a resonance-stabilized oxocarbenium ion intermediate. The reaction is typically initiated by Lewis acids (e.g., BF₃·OEt₂, SnCl₄) or strong protic acids.[11]
Mechanism Causality: The choice of initiator and reaction conditions (temperature, solvent) is critical for controlling the polymerization. Living cationic polymerization techniques have been developed to produce polymers with well-defined molecular weights and low dispersity (narrow molecular weight distribution).[12][13] This control is achieved by establishing a dynamic equilibrium between a dormant covalent species and the active (propagating) cationic species, which suppresses chain-transfer and termination reactions. Low temperatures (e.g., < 0 °C) are often required to minimize side reactions and enhance control over the process.[11]
Acid-Catalyzed Hydrolysis
Under acidic aqueous conditions, isooctyl vinyl ether readily undergoes hydrolysis to yield isooctyl alcohol and acetaldehyde. The reaction mechanism involves a rate-determining protonation of the β-carbon, followed by hydration and decomposition of the resulting hemiacetal.[14][15] This reaction highlights the acid-lability of the vinyl ether linkage, a property leveraged in applications such as acid-sensitive protecting groups in organic synthesis.
Mechanism Causality: The first step, protonation of the double bond, is rate-limiting because it disrupts the stable vinylic system to form a high-energy carbocation.[14] This carbocation is immediately trapped by water, a nucleophile present in the medium. The subsequent steps—deprotonation to form the hemiacetal and its acid-catalyzed decomposition—are fast. The overall rate is first-order in both the vinyl ether and the acid catalyst.[14]
Electrophilic and Cycloaddition Reactions
The nucleophilic double bond of isooctyl vinyl ether can participate in various other electrophilic addition and cycloaddition reactions. For instance, it can react with halogens, hydrogen halides, and other electrophilic reagents. It can also act as an electron-rich dienophile in inverse-electron-demand Diels-Alder reactions, a strategy used for creating complex heterocyclic systems.[16][17][18]
Experimental Protocols
The following protocols are representative methodologies based on established procedures for alkyl vinyl ethers. They should be adapted and optimized for specific laboratory conditions and goals.
Protocol 1: Representative Controlled Cationic Polymerization
This protocol describes a general procedure for the controlled cationic polymerization of isooctyl vinyl ether using a trifluoromethyl sulfonate initiator, which is known to facilitate well-controlled polymerization of vinyl ethers.[11][19]
Self-Validation: The protocol's integrity is maintained by ensuring an inert, anhydrous environment to prevent premature termination by water. Monitoring monomer conversion and analyzing the resulting polymer's molecular weight and dispersity (Đ or PDI) via Gel Permeation Chromatography (GPC) will validate the "controlled" nature of the reaction. A linear evolution of molecular weight with conversion and a low dispersity (typically < 1.5) are hallmarks of a controlled process.[10]
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